4-Formyl-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Formyl-2-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
The primary target of 4-Formyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound acts as an organoboron reagent in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also affect the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
4-Formyl-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with biomolecules. These interactions are essential for its role in biochemical assays and drug development.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of various metabolites . Additionally, its ability to form covalent bonds with biomolecules can impact cellular functions, including signal transduction and gene regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, affecting the overall metabolic network within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and its ability to interact with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed:
Oxidation: 4-Carboxy-2-(trifluoromethyl)phenylboronic acid.
Reduction: 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-Formyl-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Formyl-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the same aromatic ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical transformations compared to its analogs .
Properties
IUPAC Name |
[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYXFOYNKDPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777807-55-2 | |
Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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